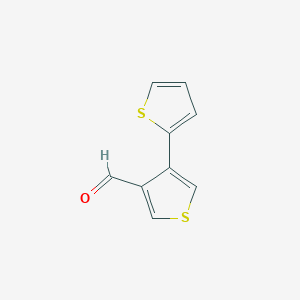![molecular formula C11H21NO B13176010 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is an organic compound with the chemical formula C5H11NO. It is known for its unique structure, which includes both cyclopentyl and cyclobutanol rings. This compound is used in various fields, including organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is typically synthesized through the reaction of aminomethylcyclobutanone with sodium hydroxide (NaOH). During this reaction, aminomethylcyclobutanone undergoes hydrolysis to form this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) at temperatures between 2–8°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds, such as drugs, dyes, and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a component in surfactants, lubricants, and additives for dissolvable agents, dewetting agents, and refrigerants
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(Aminomethyl)cyclobutanol
- 1-(Aminomethyl)cyclopentanol
- 1-(Aminomethyl)cyclohexanol
Comparison: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL stands out due to its dual ring structure, which imparts unique chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-3-6-10(7-9,8-12)11(13)4-2-5-11/h9,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
RCGFCNAULQXWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CN)C2(CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


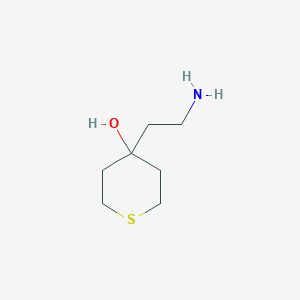
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
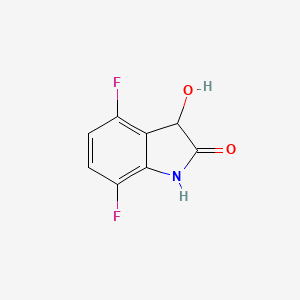
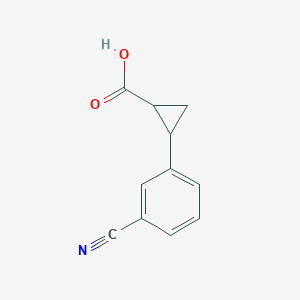
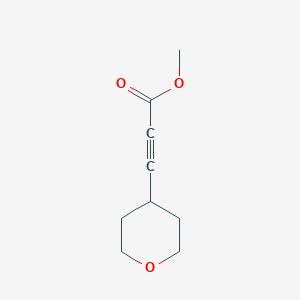
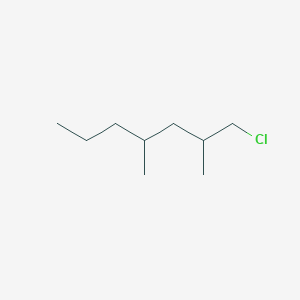
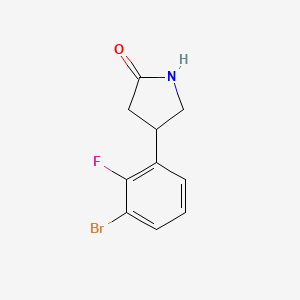
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
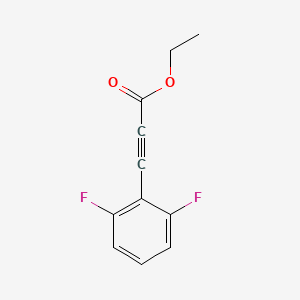
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
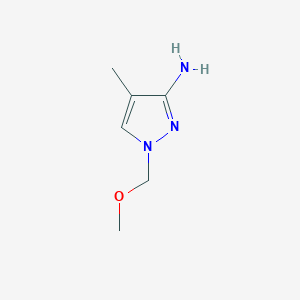
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
